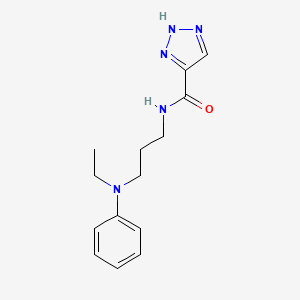

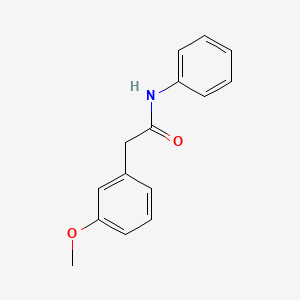

2-(3-methoxyphenyl)-N-phenylacetamide

Übersicht

Beschreibung

2-(3-methoxyphenyl)-N-phenylacetamide is a compound that has not been extensively studied and there is limited information available about it. However, it appears to be related to 3-Methoxyphenethylamine1, which is a compound with a similar structure. 3-Methoxyphenethylamine is known to be used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction2.

Synthesis Analysis

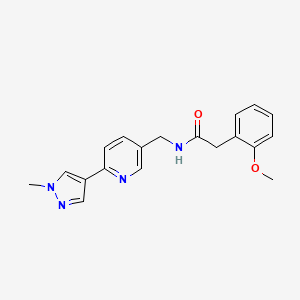

The synthesis of 2-(3-methoxyphenyl)-N-phenylacetamide is not well-documented in the literature. However, related compounds have been synthesized using various methods. For instance, a compound with a similar structure, 2-(3-Methoxyphenyl)ethylamine, has been used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction2. Another related compound, 2-(3-Methoxyphenyl)cyclohexanone, has been reported to participate in the synthesis of 9-azamorphinan3.Molecular Structure Analysis

The molecular structure of 2-(3-methoxyphenyl)-N-phenylacetamide is not well-documented in the literature. However, the structure of a related compound, 3-Methoxyphenethylamine, is available1. It is important to note that the actual structure may vary depending on the specific synthesis process and conditions.Chemical Reactions Analysis

The specific chemical reactions involving 2-(3-methoxyphenyl)-N-phenylacetamide are not well-documented in the literature. However, related compounds such as 3-Methoxyphenethylamine have been studied1. It is important to note that the actual reactions may vary depending on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-methoxyphenyl)-N-phenylacetamide are not well-documented in the literature. However, a related compound, (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine and hydrochloride, has been studied5. It is important to note that the actual properties may vary depending on the specific synthesis process and conditions.Wissenschaftliche Forschungsanwendungen

1. Muscarinic M(3) Receptor Antagonists

- Research on compounds similar to 2-(3-methoxyphenyl)-N-phenylacetamide has focused on developing potent, long-acting muscarinic M(3) receptor antagonists. These antagonists are of interest for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders. A study by Mitsuya et al. (2000) developed novel compounds with improved selectivity for M(3) over M(2) receptors, which may be beneficial in clinical situations where this selectivity is desired (Mitsuya et al., 2000).

2. Anticancer Agents

- Aliabadi et al. (2013) investigated derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide, which demonstrated potent anticancer activity, particularly against the PC3 (prostate carcinoma) cell line. This study highlights the potential of phenylacetamide derivatives in developing new anticancer agents (Aliabadi et al., 2013).

3. NMDA Receptor Antagonists

- Research by Roth et al. (2013) on ketamine and phencyclidine analogs, including 2-(3-methoxyphenyl)-N-phenylacetamide variants, showed these compounds to be high-affinity ligands for the PCP-site on the glutamate NMDA receptor. This indicates their potential use in understanding psychotomimetic effects in human users (Roth et al., 2013).

4. β3-Adrenergic Receptor Agonists

- A study by Maruyama et al. (2012) on N-phenyl-(2-aminothiazol-4-yl)acetamides, related to the compound , showed that these derivatives have potent agonistic activity against the β3-adrenergic receptor, suggesting their potential in treating obesity and type 2 diabetes (Maruyama et al., 2012).

5. Antimicrobial Agents

- Jayadevappa et al. (2012) synthesized a new class of compounds, including 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, and evaluated their antimicrobial activity. Some synthesized compounds showed superior in vitro activity compared to standard drugs, demonstrating their potential as antimicrobial agents (Jayadevappa et al., 2012).

Safety And Hazards

The safety and hazards associated with 2-(3-methoxyphenyl)-N-phenylacetamide are not well-documented in the literature. However, safety data sheets for related compounds suggest that precautions should be taken to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes6. It is also recommended to use personal protective equipment and to ensure adequate ventilation6.

Zukünftige Richtungen

The future directions for research on 2-(3-methoxyphenyl)-N-phenylacetamide are not well-documented in the literature. However, a perspective on flow biocatalysis, which could potentially be applied to the synthesis of this compound, suggests that this technology could boost the potential of enzymatic reactions towards more efficient and sustainable chemistry7.

Eigenschaften

IUPAC Name |

2-(3-methoxyphenyl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-18-14-9-5-6-12(10-14)11-15(17)16-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUCLRIJBGJUJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methoxyphenyl)-N-phenylacetamide | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-6-[[1-(2-phenylethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2433869.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2433870.png)

![2-chloro-N-{5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl}pyridine-3-carboxamide](/img/structure/B2433875.png)

![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2433877.png)

![methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2433882.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2433887.png)